molecular formula C40H38O9 B10850009 kuwanon R

kuwanon R

Cat. No.: B10850009
M. Wt: 662.7 g/mol
InChI Key: PXFKYAIDSYKIJA-DLBCFTNOSA-N
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Description

Kuwanon R: is a naturally occurring phenolic compound found in the root bark of the mulberry tree (Morus alba). It belongs to the class of flavonoid Diels-Alder adducts, which are known for their complex structures and significant biological activities. This compound has attracted attention due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Kuwanon R is biosynthetically derived from the intermolecular [4+2]-cycloaddition of dienophiles (mainly chalcones) and dehydroprenylphenol dienes. The synthesis involves the use of various exogenous substrates and putative precursors in cell cultures of Morus alba. The reaction conditions typically include the presence of an ortho-phenol group in the chalcone dienophile, which is essential for the Diels-Alder cycloaddition reaction .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the root bark of Morus alba. The extraction process includes the use of solvents such as ethyl acetate to obtain a kuwanon-rich fraction. This fraction is then subjected to further purification processes to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Kuwanon R undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce this compound.

    Substitution: Substitution reactions involve the use of reagents like halogens and alkylating agents to introduce new functional groups into the this compound molecule.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced biological activities and improved pharmacological properties .

Scientific Research Applications

Kuwanon R has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a model compound for studying the Diels-Alder reaction and its applications in organic synthesis.

    Biology: Research has shown that this compound exhibits significant anti-inflammatory and antioxidant properties, making it a potential candidate for treating various inflammatory and oxidative stress-related diseases.

    Medicine: this compound has demonstrated anticancer effects by inhibiting the proliferation of cancer cells and inducing apoptosis. It is being investigated for its potential use in cancer therapy.

    Industry: this compound is used in the development of natural products and functional foods due to its health-promoting properties.

Mechanism of Action

Kuwanon R exerts its effects through various molecular targets and pathways. It inhibits the activity of enzymes such as angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure. This compound also modulates the renin-angiotensin system (RAS), leading to reduced blood pressure and improved cardiovascular health. Additionally, this compound induces apoptosis in cancer cells by targeting the mitochondria and endoplasmic reticulum, disrupting their normal functions and triggering cell death .

Comparison with Similar Compounds

Kuwanon R is unique among flavonoid Diels-Alder adducts due to its specific structure and biological activities. Similar compounds include:

This compound stands out due to its unique combination of anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for various therapeutic applications.

Properties

Molecular Formula

C40H38O9

Molecular Weight

662.7 g/mol

IUPAC Name

(E)-1-[3-[(1S,5S,6R)-6-[3,5-dihydroxy-4-(3-methylbut-2-enyl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2,4-dihydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C40H38O9/c1-21(2)4-11-28-34(45)18-24(19-35(28)46)39(48)37-30(27-12-10-26(42)20-36(27)47)16-22(3)17-31(37)38-33(44)15-13-29(40(38)49)32(43)14-7-23-5-8-25(41)9-6-23/h4-10,12-15,17-20,30-31,37,41-42,44-47,49H,11,16H2,1-3H3/b14-7+/t30-,31+,37-/m1/s1

InChI Key

PXFKYAIDSYKIJA-DLBCFTNOSA-N

Isomeric SMILES

CC1=C[C@@H]([C@@H]([C@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=CC(=C(C(=C3)O)CC=C(C)C)O)C4=C(C=CC(=C4O)C(=O)/C=C/C5=CC=C(C=C5)O)O

Canonical SMILES

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=CC(=C(C(=C3)O)CC=C(C)C)O)C4=C(C=CC(=C4O)C(=O)C=CC5=CC=C(C=C5)O)O

Origin of Product

United States

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